Cas no 2411289-49-9 (N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide)

N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide 化学的及び物理的性質
名前と識別子
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- Z1562141703
- 2411289-49-9
- EN300-7559956
- N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide
- N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide
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- インチ: 1S/C12H12ClNO2/c1-8(13)12(15)14-6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,14,15)
- InChIKey: SZEVMDNNVYPYPK-UHFFFAOYSA-N
- SMILES: ClC(C)C(NCC1=COC2C=CC=CC1=2)=O
計算された属性
- 精确分子量: 237.0556563g/mol
- 同位素质量: 237.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 42.2Ų
N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559956-0.25g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 0.25g |
$642.0 | 2025-02-24 | |
Enamine | EN300-7559956-0.1g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 0.1g |
$615.0 | 2025-02-24 | |
Enamine | EN300-7559956-1.0g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 1.0g |
$699.0 | 2025-02-24 | |
Enamine | EN300-7559956-2.5g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 2.5g |
$1370.0 | 2025-02-24 | |
Enamine | EN300-7559956-10.0g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 10.0g |
$3007.0 | 2025-02-24 | |
Enamine | EN300-7559956-5.0g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 5.0g |
$2028.0 | 2025-02-24 | |
Enamine | EN300-7559956-0.05g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 0.05g |
$587.0 | 2025-02-24 | |
Enamine | EN300-7559956-0.5g |
N-[(1-benzofuran-3-yl)methyl]-2-chloropropanamide |
2411289-49-9 | 95.0% | 0.5g |
$671.0 | 2025-02-24 |
N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamideに関する追加情報
Comprehensive Overview of N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide (CAS No. 2411289-49-9)
N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide (CAS No. 2411289-49-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a benzofuran core, a heterocyclic moiety known for its bioactivity, coupled with a 2-chloropropanamide side chain. This combination makes it a promising candidate for applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and biologically active agents.
The growing demand for benzofuran derivatives in modern chemistry has placed N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide at the forefront of synthetic innovation. Its CAS No. 2411289-49-9 is frequently searched in academic databases and patent filings, reflecting its relevance in structure-activity relationship (SAR) studies. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce environmental impact, aligning with global sustainability goals.
One of the most common queries related to this compound revolves around its synthetic pathways and purity standards. Laboratories often seek high-purity N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide for precise experimental reproducibility. Additionally, its solubility and stability under various conditions are critical parameters for researchers, as these factors influence its applicability in high-throughput screening and in vitro assays.
In the context of drug development, CAS No. 2411289-49-9 is often explored for its potential interactions with enzymatic targets. The chloropropanamide group, in particular, is hypothesized to enhance binding affinity in certain biological systems. This has led to its inclusion in libraries for fragment-based drug design, a hot topic in precision medicine and personalized therapeutics.
From an industrial perspective, the scalability of N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide production is a key consideration. Manufacturers are investing in continuous flow chemistry techniques to improve yield and reduce waste, addressing the rising demand for cost-effective intermediates. The compound’s role in agrochemical formulations is another area of exploration, particularly in developing eco-friendly pesticides with reduced off-target effects.
Safety and regulatory compliance are also frequently discussed in relation to CAS No. 2411289-49-9. While the compound is not classified as hazardous, proper handling protocols are emphasized to ensure workplace safety. Its material safety data sheet (MSDS) is often requested by procurement teams to align with Good Laboratory Practices (GLP).
In summary, N-(1-Benzofuran-3-ylmethyl)-2-chloropropanamide (CAS No. 2411289-49-9) represents a versatile and scientifically valuable compound. Its applications span medicinal chemistry, agrochemical research, and material science, making it a subject of ongoing investigation. As advancements in computational chemistry and synthetic methodology continue, this compound is poised to play a pivotal role in addressing contemporary challenges in science and industry.
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